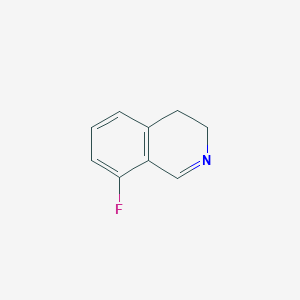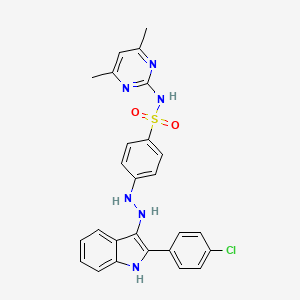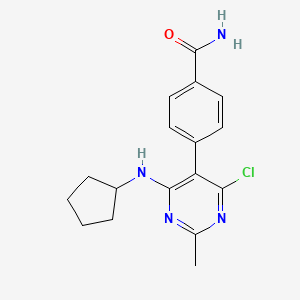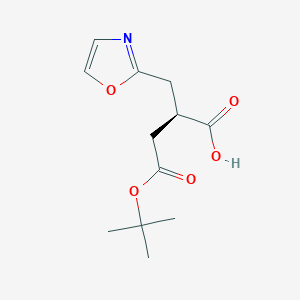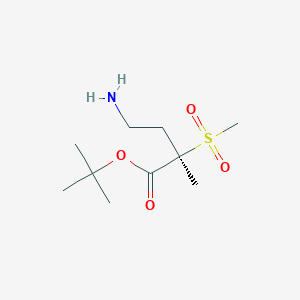
tert-Butyl (R)-4-amino-2-methyl-2-(methylsulfonyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butyl group, an amino group, and a methylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl esters, including tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding amino acid with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and tolerates a variety of amino acid side chains and substituents.
Another method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The amino and methylsulfonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl Chloride: Commonly used in SN1 reactions.
Uniqueness
tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C10H21NO4S |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
tert-butyl (2R)-4-amino-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C10H21NO4S/c1-9(2,3)15-8(12)10(4,6-7-11)16(5,13)14/h6-7,11H2,1-5H3/t10-/m1/s1 |
InChIキー |
VYWGVTVDZIOHSV-SNVBAGLBSA-N |
異性体SMILES |
C[C@@](CCN)(C(=O)OC(C)(C)C)S(=O)(=O)C |
正規SMILES |
CC(C)(C)OC(=O)C(C)(CCN)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


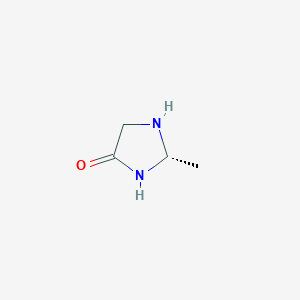


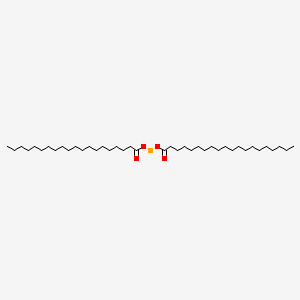
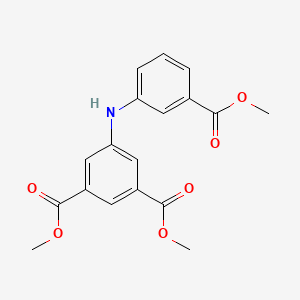
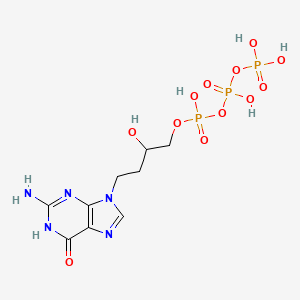
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
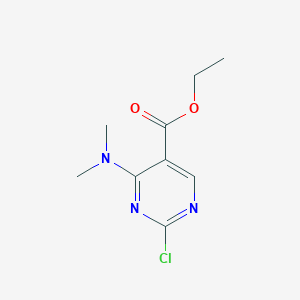
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
